

Thermodynamic Properties of 1-Adamantanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Adamantanecarboxylic acid

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Introduction

1-Adamantanecarboxylic acid, a derivative of the rigid, cage-like hydrocarbon adamantane, serves as a crucial building block in medicinal chemistry and materials science.^{[1][2]} Its unique structural properties impart desirable characteristics to pharmacologically active molecules and advanced materials. A thorough understanding of its thermodynamic properties is paramount for applications ranging from drug design and formulation to the synthesis of novel polymers. This technical guide provides a comprehensive overview of the key thermodynamic parameters of **1-adamantanecarboxylic acid**, details the experimental methodologies used for their determination, and presents this information in a clear and accessible format for the scientific community.

Core Thermodynamic Data

The thermodynamic properties of **1-adamantanecarboxylic acid** have been determined through various experimental techniques. The following tables summarize the key quantitative data available in the literature.

Table 1: Enthalpy and Gibbs Free Energy Data

Property	Value	Units	Method	Reference
Standard Molar Enthalpy of Formation (solid)	-643.08	kJ/mol	Combustion Calorimetry	--INVALID-LINK-- [3] [4]
Standard Molar Enthalpy of Combustion (solid)	-5972.2 ± 3.6	kJ/mol	Combustion Calorimetry	--INVALID-LINK-- [3] [4]
Molar Enthalpy of Fusion	16.20	kJ/mol	--INVALID-LINK-- [4]	
Molar Enthalpy of Fusion	2.25	kJ/mol	DSC	--INVALID-LINK-- [4]
Molar Enthalpy of Vaporization	61.96	kJ/mol	Joback Method (Estimation)	--INVALID-LINK-- [4]
Standard Molar Gibbs Free Energy of Formation	-67.05	kJ/mol	Joback Method (Estimation)	--INVALID-LINK-- [4]
Gas Phase Acidity ($\Delta_r H^\circ$)	1435 ± 8.8	kJ/mol	Gas-Phase Equilibria	--INVALID-LINK-- [5]
Gas Phase Acidity ($\Delta_r G^\circ$)	1406 ± 8.4	kJ/mol	Ion Cyclotron Resonance	--INVALID-LINK-- [5]

Table 2: Heat Capacity and Phase Transition Data

Property	Value	Units	Method	Reference
Ideal Gas Heat Capacity (Cpg) at 617.19 K	409.61	J/mol·K	Joback Method (Estimation)	--INVALID-LINK-- [4]
Order-Disorder Phase Transition Temperature	251	K	DSC and NMR	[Harvey, P. D., et al. (1986)][6]
Enthalpy of Phase Transition	2.25	kJ/mol	DSC	[Harvey, P. D., et al. (1986)][6]
Melting Point	172-174	°C	(lit.)	--INVALID-LINK-- [7] [8] [9]
Melting Point	175-176.5	°C	--INVALID-LINK-- [10]	
Fusion Transition Temperature	449.9	K	Differential Scanning Calorimetry	[Steele, W. V., et al. (1973)][11]

Table 3: Crystal Structure Data

Temperature (K)	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Dx (g/cm ³)
173	Triclinic	P $\bar{1}$	6.452	6.681	11.510	80.84	87.22	74.11	471.10	1.271
280	Triclinic	P $\bar{1}$	6.503	6.849	11.620	77.11	85.77	76.34	490.11	1.221

Data from Bélangier-Gariépy, F., et al. (1990).

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the critical evaluation and application of thermodynamic data. The following sections outline the methodologies employed in the determination of the key thermodynamic properties of **1-adamantanecarboxylic acid**.

Combustion Calorimetry

The standard enthalpy of formation of **1-adamantanecarboxylic acid** was determined using a rotating-bomb calorimeter.^[11] This technique is a cornerstone for obtaining accurate combustion energies of organic compounds.

Methodology:

- **Sample Preparation:** A pellet of high-purity **1-adamantanecarboxylic acid** (recrystallized and dried under vacuum) is weighed accurately.^[11]

- **Bomb Assembly:** The pellet is placed in a silica crucible within a stainless steel combustion bomb. A known length of platinum ignition wire is connected to the electrodes, making contact with the sample. A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.[\[11\]](#)
- **Pressurization:** The bomb is sealed and flushed with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.[\[11\]](#)
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in the calorimeter vessel. The calorimeter is then sealed, and the system is allowed to reach thermal equilibrium.
- **Combustion:** The temperature of the water is monitored for a period to establish a baseline. The sample is then ignited by passing a current through the ignition wire.
- **Temperature Measurement:** The temperature of the water is recorded at regular intervals until a maximum is reached and the post-combustion cooling trend is established.
- **Analysis:** The corrected temperature rise is used to calculate the heat of combustion. Corrections are applied for the heat of ignition, the heat of formation of nitric acid from residual nitrogen, and for the conversion of the data to standard state conditions (Washburn corrections).
- **Calibration:** The energy equivalent of the calorimeter is determined by burning a standard substance, such as benzoic acid, under identical conditions.

The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law and the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry has been employed to investigate the phase transitions and determine the enthalpy of fusion of **1-adamantanecarboxylic acid**.[\[6\]](#)

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **1-adamantanecarboxylic acid** is hermetically sealed in an aluminum pan.
- **Instrument Setup:** An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.
- **Temperature Program:** The DSC cell is subjected to a controlled temperature program, typically involving a heating and cooling cycle at a constant rate (e.g., 10 K/min).
- **Data Acquisition:** The differential heat flow between the sample and the reference is measured as a function of temperature.
- **Analysis:** Endothermic or exothermic events, such as melting or phase transitions, appear as peaks in the DSC thermogram. The temperature of the transition is determined from the onset of the peak, and the enthalpy change (e.g., enthalpy of fusion) is calculated by integrating the area under the peak.
- **Calibration:** The temperature and enthalpy scales of the DSC instrument are calibrated using standard materials with known melting points and enthalpies of fusion, such as indium.

Sublimation Enthalpy Determination

While direct experimental values for the sublimation enthalpy of **1-adamantanecarboxylic acid** are not extensively reported in the initial searches, the Knudsen effusion method is a common technique for such measurements on organic compounds with low volatility.

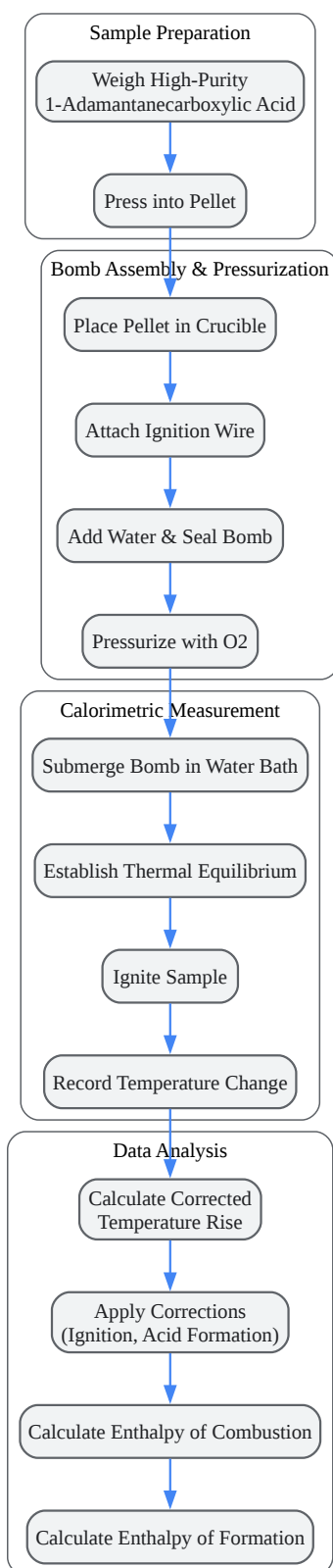
Methodology:

- **Sample Preparation:** A sample of **1-adamantanecarboxylic acid** is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.
- **High Vacuum:** The Knudsen cell is placed in a high-vacuum chamber.
- **Temperature Control:** The cell is heated to a series of constant, known temperatures.
- **Mass Loss Measurement:** At each temperature, the rate of mass loss due to the effusion of the vapor through the orifice is measured. This can be done by weighing the cell before and after a known period or by using a quartz crystal microbalance.

- Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.
- Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of $\ln(P)$ versus $1/T$ yields a straight line with a slope of $-\Delta H_{\text{sub}}/R$, where R is the gas constant.

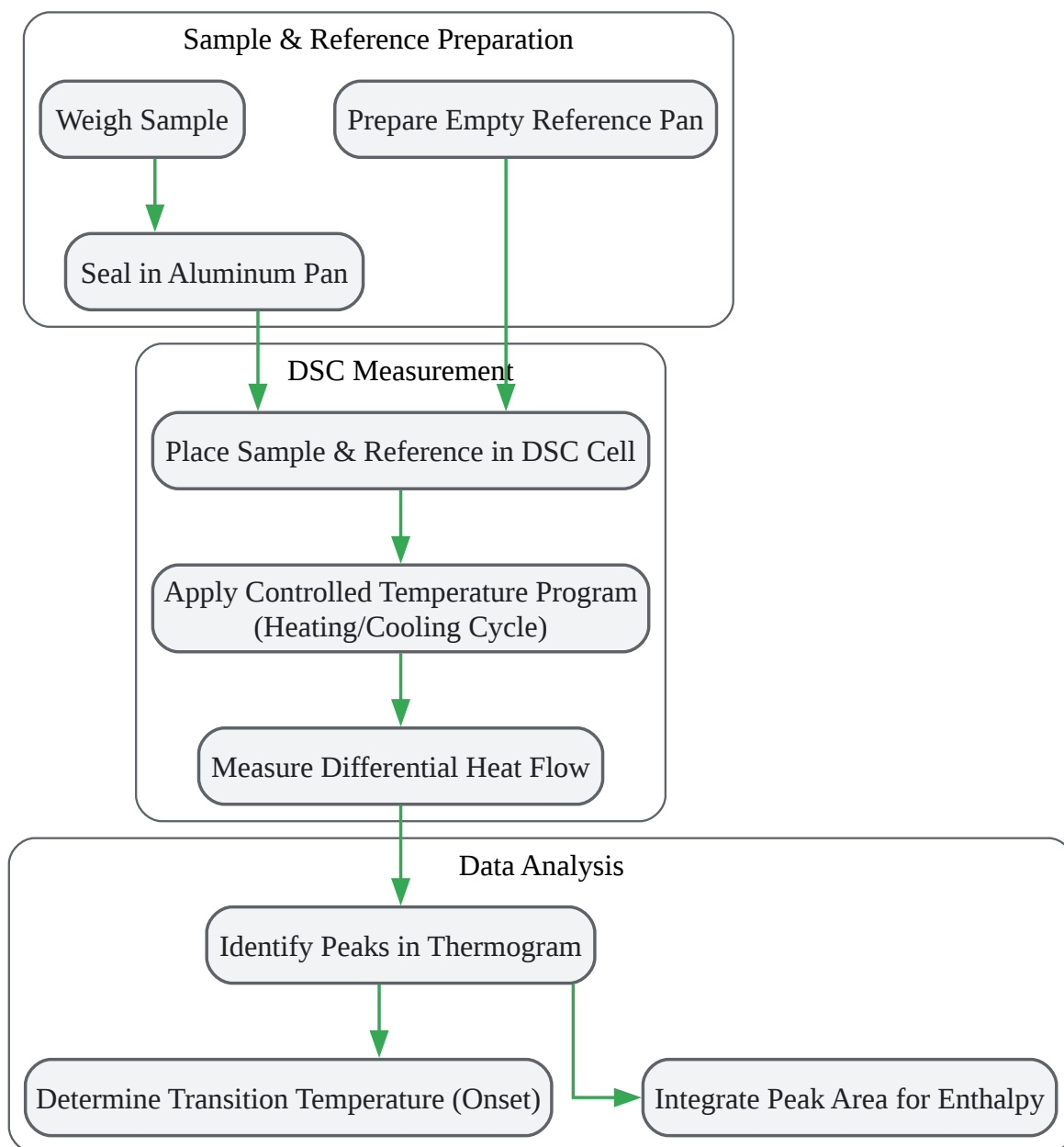
Visualizations

To further elucidate the experimental processes, the following diagrams illustrate the workflow of key methodologies.



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Caption: Experimental workflow for determining the enthalpy of formation of **1-adamantanecarboxylic acid** using combustion calorimetry.



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Caption: Workflow for the analysis of phase transitions and enthalpy of fusion of **1-adamantanecarboxylic acid** using Differential Scanning Calorimetry (DSC).

Conclusion

The thermodynamic properties of **1-adamantanecarboxylic acid** are well-characterized, providing a solid foundation for its application in various scientific and industrial fields. The data presented in this guide, obtained through rigorous experimental methodologies, offer valuable insights for researchers in drug development and materials science. A comprehensive understanding of these properties is essential for predicting the behavior of **1-adamantanecarboxylic acid** and its derivatives in different environments and for the rational design of new molecules and materials with tailored functionalities.

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